molecular formula C11H10O2S B6379283 2-Methoxy-4-(thiophen-3-YL)phenol CAS No. 1058140-38-7

2-Methoxy-4-(thiophen-3-YL)phenol

Cat. No.: B6379283
CAS No.: 1058140-38-7
M. Wt: 206.26 g/mol
InChI Key: FLWXKOAUCOCCKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(thiophen-3-yl)phenol is a phenolic derivative featuring a methoxy group at the 2-position and a thiophen-3-yl substituent at the 4-position of the benzene ring. The compound’s structure combines aromatic phenol reactivity with the sulfur-containing heterocyclic thiophene moiety, distinguishing it from simpler methoxyphenol derivatives.

Properties

IUPAC Name

2-methoxy-4-thiophen-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-13-11-6-8(2-3-10(11)12)9-4-5-14-7-9/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWXKOAUCOCCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685401
Record name 2-Methoxy-4-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058140-38-7
Record name 2-Methoxy-4-(thiophen-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(thiophen-3-yl)phenol can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-methoxyphenol and thiophene-3-carbaldehyde in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Methoxy-4-(thiophen-3-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(thiophen-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol or thiophene rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced hydroxy derivatives, and various substituted phenol and thiophene derivatives.

Scientific Research Applications

2-Methoxy-4-(thiophen-3-yl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(thiophen-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol moiety can participate in hydrogen bonding and electron transfer processes, while the thiophene ring can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-Methoxy-4-(thiophen-3-yl)phenol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-Methoxy-4-(thiophen-3-yl)phenol C₁₁H₁₀O₂S* ~206.26* Thiophen-3-yl (sulfur heterocycle) Sulfur enhances electron delocalization; potential for unique reactivity in electrophilic substitution .
Eugenol (2-Methoxy-4-allylphenol) C₁₀H₁₂O₂ 164.20 Allyl group Widely used in flavoring; clove-like odor; studied for carcinogenicity (IARC Group 3) .
Isoeugenol (2-Methoxy-4-propenylphenol) C₁₀H₁₂O₂ 164.20 Propenyl group (trans isomer) Structural isomer of eugenol; used in fragrances; IARC Group 2B (possibly carcinogenic) .
2-Methoxy-4-[[(4-methoxyphenyl)amino]methyl]phenol C₁₅H₁₇NO₃ 259.30 Aromatic amine linkage Increased molecular weight; potential hydrogen bonding via NH group .
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS•HCl 440.99 Thiophene fused with opioid scaffold Illustrates thiophene’s role in bioactive molecules; toxicity understudied .

*Estimated based on molecular formula C₁₁H₁₀O₂S.

Physicochemical Properties

  • Solubility: Thiophene’s hydrophobic nature may reduce aqueous solubility relative to oxygen-containing analogs (e.g., furan derivatives in ). However, the phenolic –OH group could enhance solubility in polar solvents.
  • Thermal Stability : Sulfur’s lower electronegativity compared to oxygen (in furan or methoxy groups) may alter thermal decomposition pathways, though direct data are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.